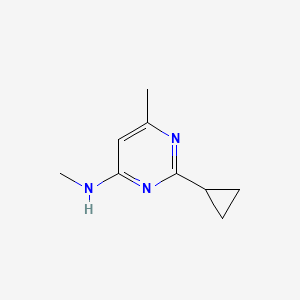
Ácido 6-(3,4-diclorofenoxi)piridina-2-carboxílico
Descripción general
Descripción
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología
Ácido 6-(3,4-diclorofenoxi)piridina-2-carboxílico: se ha explorado por sus posibles propiedades farmacológicas. Los derivados de este compuesto han mostrado un amplio espectro de actividades biológicas, incluyendo efectos analgésicos y sedantes . Estos compuestos se han estudiado por su potencial para tratar enfermedades del sistema nervioso y inmunológico, así como por sus actividades antidiabéticas, antimicobacterianas, antivirales y antitumorales .
Agricultura
En el sector agrícola, este compuesto se utiliza en herbicidas como GrazonNext® HL para controlar las malezas de hoja ancha en pastos y pastizales . Ofrece un modo de acción sistémico y actividad residual, proporcionando control durante toda la temporada con una sola aplicación .
Biotecnología
Dentro de la biotecnología, el ácido 6-(3,4-diclorofenoxi)piridina-2-carboxílico se utiliza como químico de investigación. Está involucrado en la síntesis de moléculas complejas que podrían utilizarse para diversas aplicaciones biotecnológicas, incluido el desarrollo de nuevos fármacos .
Ciencias Ambientales
Los derivados de este compuesto se están estudiando por su impacto ambiental, particularmente en el contexto de las propiedades de los plaguicidas y la ecotoxicidad. Comprender su comportamiento en el medio ambiente es crucial para desarrollar agroquímicos más seguros y efectivos .
Ciencia de Materiales
En la ciencia de materiales, el ácido 6-(3,4-diclorofenoxi)piridina-2-carboxílico sirve como intermediario en la síntesis de compuestos orgánicos que podrían utilizarse en la creación de nuevos materiales. Sus derivados son materias primas importantes en la síntesis orgánica, potencialmente útiles en la fabricación de fármacos y colorantes .
Química Analítica
El compuesto también es significativo en química analítica, donde se utiliza en la síntesis de reactivos analíticos. Estos reactivos son esenciales para diversos procedimientos analíticos, como la cromatografía y la espectrometría, para identificar y cuantificar otras sustancias .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors within the body .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other carboxylic acid derivatives . This typically involves the formation of a complex with the target molecule, which can alter its function and lead to downstream effects .
Biochemical Pathways
Based on its structural similarity to other carboxylic acid derivatives, it may be involved in a variety of biochemical processes .
Result of Action
Based on its structural similarity to other carboxylic acid derivatives, it may have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Análisis Bioquímico
Biochemical Properties
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an efficient catalyst in multi-component synthesis reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones . The nature of these interactions often involves the formation of intermediate complexes that facilitate the reaction process. Additionally, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid has been reported to possess neuroprotective, immunological, and anti-proliferative effects .
Cellular Effects
The effects of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in the regulation of neuroprotective and immunological responses . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell health and function.
Molecular Mechanism
At the molecular level, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form complexes with enzymes and other proteins is crucial for its function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions
Dosage Effects in Animal Models
The effects of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and immunomodulation. At higher doses, toxic or adverse effects can occur, including potential damage to specific organs or tissues . Understanding the dosage thresholds is crucial for safe and effective application in research and therapeutic contexts.
Metabolic Pathways
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is essential for the compound’s role in neuroprotection and immunomodulation.
Transport and Distribution
The transport and distribution of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes and reach target sites effectively .
Subcellular Localization
The subcellular localization of 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
Propiedades
IUPAC Name |
6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBSWPJJRNIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)



![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

